(R)-2-(2-Chloro-4-methylphenyl)pyrrolidine
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Overview
Description
®-2-(2-Chloro-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-4-methylphenyl)pyrrolidine typically involves the reaction of ®-2-(2-Chloro-4-methylphenyl)acetonitrile with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is then heated to promote the formation of the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-4-methylphenyl)pyrrolidine may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of ®-2-(2-Chloro-4-methylphenyl)acetonitrile in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-2-(2-Chloro-4-methylphenyl)pyrrolidine can yield ®-2-(2-Chloro-4-methylphenyl)pyrrolidin-2-one, while reduction can produce ®-2-(2-Chloro-4-methylphenyl)pyrrolidin-2-amine.
Scientific Research Applications
®-2-(2-Chloro-4-methylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
®-2-(2-Chloro-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
(S)-2-(2-Chloro-4-methylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activity and properties.
2-(2-Chloro-4-methylphenyl)pyrrolidine: The racemic mixture, which contains both enantiomers.
2-(2-Chlorophenyl)pyrrolidine: A similar compound with a different substitution pattern on the phenyl ring.
The uniqueness of ®-2-(2-Chloro-4-methylphenyl)pyrrolidine lies in its specific chiral configuration, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
ZEXATYQBBHHZEA-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]2CCCN2)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCN2)Cl |
Origin of Product |
United States |
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